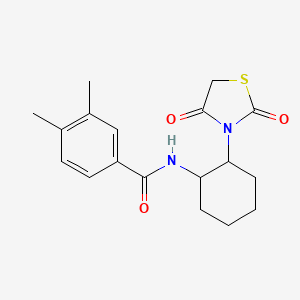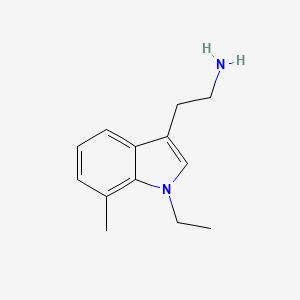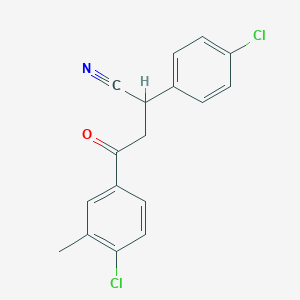![molecular formula C6H8ClIO2S B2776467 (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride CAS No. 2470436-03-2](/img/structure/B2776467.png)
(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride” is a complex organic molecule. It is related to the compound “2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide”, which has a CAS Number of 2242694-00-2 .
Synthesis Analysis
The synthesis of related compounds, such as 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes, has been reported . The strategy involves the generation of an azido radical from the interaction of PIDA and TMSN3, which then selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate . This intermediate then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species .Molecular Structure Analysis
The molecular structure of the related compound “2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide” is given by the InChI code 1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10) .Chemical Reactions Analysis
Bicyclo[1.1.1]pentanes (BCPs) are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and other BCPs . They can bear carbon and halogen substituents under exceptionally mild reaction conditions .Physical And Chemical Properties Analysis
The related compound “2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide” has a molecular weight of 251.07 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Aplicaciones Científicas De Investigación
Radical-Mediated Chemical Transformations
Bicyclo[1.1.1]pentane (BCP) derivatives, including those potentially related to the query compound, have shown significant application in medicinal chemistry due to their bioisostere properties. For example, radical-mediated sulfonyl alkynylation, allylation, and cyanation of propellane provide efficient routes to sulfonyl alkynyl/allyl/cyano-substituted BCP derivatives. These processes feature broad functional group tolerance, high product diversity, and excellent atom-economy under mild photochemical conditions (Wu et al., 2021).
N,C-Difunctionalization Strategies
The development of 1,3-disubstituted bicyclo[1.1.1]pentylamines (BCPAs) utilizing a twofold radical functionalization strategy highlights the growing importance of BCP derivatives in pharmaceutical research. These strategies facilitate the synthesis of aniline-like isosteres, expanding the toolkit for drug design and discovery (Pickford et al., 2021).
Electrochemical Properties and Ionic Liquids
The electrochemical investigation of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid elucidates the potential of methanesulfonyl chloride derivatives in energy storage applications. Sodium can be reversibly intercalated into vanadium pentoxide films prepared by the sol–gel route, indicating a role in enhancing the performance of cathode materials for batteries (Su, Winnick, & Kohl, 2001).
Molecular Structure Studies
Research on the molecular structure of methane sulfonyl chloride by electron diffraction provides fundamental insights into the geometrical parameters of sulfonyl chloride compounds. Understanding these structures is crucial for their application in synthesis and reactivity studies (Hargittai & Hargittai, 1973).
Propiedades
IUPAC Name |
(3-iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClIO2S/c7-11(9,10)4-5-1-6(8,2-5)3-5/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBAZOAWYMFZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClIO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2776384.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2776387.png)

![Ethyl 5-chloro-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxylate](/img/structure/B2776390.png)

![2-(1H-indol-3-yl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2776394.png)
![4-[4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2776395.png)



![2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile](/img/structure/B2776402.png)

![Ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2776405.png)

